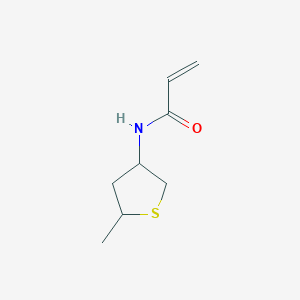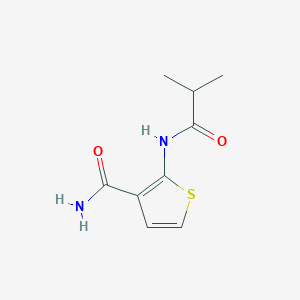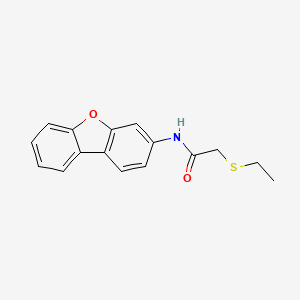
N-(5-Methylthiolan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a sulfur-containing organic compound. It has attracted scientific interest due to its potential applications as a pharmacological agent. MTMP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
N-(5-Methylthiolan-3-yl)prop-2-enamide has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a role in inflammation.
N-(5-Methylthiolan-3-yl)prop-2-enamide has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-Methylthiolan-3-yl)prop-2-enamide has been found to be effective against several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
In addition, N-(5-Methylthiolan-3-yl)prop-2-enamide has been studied for its anti-microbial properties. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of N-(5-Methylthiolan-3-yl)prop-2-enamide is not fully understood. However, it has been proposed that N-(5-Methylthiolan-3-yl)prop-2-enamide inhibits the activity of certain enzymes that are involved in inflammation, cancer growth, and bacterial growth.
Biochemical and Physiological Effects:
N-(5-Methylthiolan-3-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can help to reduce inflammation. N-(5-Methylthiolan-3-yl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, which can help to slow or stop cancer growth. In addition, N-(5-Methylthiolan-3-yl)prop-2-enamide has been shown to inhibit the growth of certain bacteria, which can help to prevent infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-Methylthiolan-3-yl)prop-2-enamide in lab experiments is that it has been shown to have multiple potential applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. This makes it a versatile compound for studying different biological processes.
One limitation of using N-(5-Methylthiolan-3-yl)prop-2-enamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up studies.
Orientations Futures
There are several future directions for research on N-(5-Methylthiolan-3-yl)prop-2-enamide. One direction is to further investigate its mechanism of action. Understanding how N-(5-Methylthiolan-3-yl)prop-2-enamide inhibits inflammation, cancer growth, and bacterial growth could lead to the development of more effective drugs.
Another direction is to study the pharmacokinetics of N-(5-Methylthiolan-3-yl)prop-2-enamide. This includes how the compound is absorbed, distributed, metabolized, and excreted in the body. Understanding the pharmacokinetics of N-(5-Methylthiolan-3-yl)prop-2-enamide could help to optimize its use as a pharmacological agent.
Finally, future research could focus on developing new derivatives of N-(5-Methylthiolan-3-yl)prop-2-enamide that have even greater anti-inflammatory, anti-cancer, and anti-microbial properties. These derivatives could potentially be used as drugs to treat a variety of diseases.
Méthodes De Synthèse
N-(5-Methylthiolan-3-yl)prop-2-enamide can be synthesized by reacting 5-methylthiolan-3-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-Methylthiolan-3-yl)prop-2-enamide as a yellow oil. The purity of the compound can be improved by column chromatography.
Propriétés
IUPAC Name |
N-(5-methylthiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDOHGMHHRTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CS1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methylthiolan-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)
![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)

![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2812867.png)
![1'-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2812868.png)
![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)
![4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2812871.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate](/img/structure/B2812872.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate](/img/structure/B2812874.png)